1-Benzhydryl-4-((4-methoxy-2,3-dimethylphenyl)sulfonyl)piperazine 1-Benzhydryl-4-((4-methoxy-2,3-dimethylphenyl)sulfonyl)piperazine
Brand Name: Vulcanchem
CAS No.: 865593-94-8
VCID: VC6532575
InChI: InChI=1S/C26H30N2O3S/c1-20-21(2)25(15-14-24(20)31-3)32(29,30)28-18-16-27(17-19-28)26(22-10-6-4-7-11-22)23-12-8-5-9-13-23/h4-15,26H,16-19H2,1-3H3
SMILES: CC1=C(C=CC(=C1C)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)OC
Molecular Formula: C26H30N2O3S
Molecular Weight: 450.6

1-Benzhydryl-4-((4-methoxy-2,3-dimethylphenyl)sulfonyl)piperazine

CAS No.: 865593-94-8

Cat. No.: VC6532575

Molecular Formula: C26H30N2O3S

Molecular Weight: 450.6

* For research use only. Not for human or veterinary use.

1-Benzhydryl-4-((4-methoxy-2,3-dimethylphenyl)sulfonyl)piperazine - 865593-94-8

Specification

CAS No. 865593-94-8
Molecular Formula C26H30N2O3S
Molecular Weight 450.6
IUPAC Name 1-benzhydryl-4-(4-methoxy-2,3-dimethylphenyl)sulfonylpiperazine
Standard InChI InChI=1S/C26H30N2O3S/c1-20-21(2)25(15-14-24(20)31-3)32(29,30)28-18-16-27(17-19-28)26(22-10-6-4-7-11-22)23-12-8-5-9-13-23/h4-15,26H,16-19H2,1-3H3
Standard InChI Key ATGYSBVHCRQDSP-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1C)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-Benzhydryl-4-((4-methoxy-2,3-dimethylphenyl)sulfonyl)piperazine features a central piperazine ring substituted at the 1-position with a benzhydryl (diphenylmethyl) group and at the 4-position with a (4-methoxy-2,3-dimethylphenyl)sulfonyl moiety. The benzhydryl group contributes significant hydrophobicity, while the sulfonyl group enhances hydrogen-bonding potential .

IUPAC Name and Formula

  • IUPAC Name: 1-(diphenylmethyl)-4-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]piperazine

  • Molecular Formula: C₂₇H₃₀N₂O₃S

  • Molecular Weight: 462.6 g/mol (calculated via PubChem algorithms )

Structural Analogues

Comparative analysis with PubChem CID 1260953 (1-(2,3-dimethylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine) reveals shared sulfonyl-piperazine motifs, though the naphthalene system in CID 1260953 introduces distinct electronic properties . Similarly, CID 3664652 (1-benzhydryl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine) highlights the versatility of benzhydryl-piperazine scaffolds in drug design .

Synthesis and Manufacturing

Key Synthetic Pathways

The compound’s synthesis likely follows established methods for sulfonyl-piperazine derivatives, as exemplified by 1-(4-(methylsulfonyl)phenyl)piperazine (CAS 187669-60-9) :

Table 1: Representative Synthesis Conditions

StepReagents/CatalystsConditionsYield
CouplingPiperazine, Pd(OAc)₂, BINAP, NaOtBuToluene, 110°C, 15–20 hr20–40%
WorkupHCl extraction, NaOH neutralizationEthyl acetate purificationN/A

This Pd-catalyzed Buchwald-Hartwig coupling strategy could adapt to aryl bromides or chlorides containing the 4-methoxy-2,3-dimethylphenylsulfonyl group .

Optimization Challenges

  • Low Yields: Pd-catalyzed reactions often suffer from moderate yields (e.g., 20% in analogous syntheses ) due to steric hindrance from the benzhydryl group.

  • Purification: Silica gel chromatography (e.g., 9:1 CHCl₃/MeOH ) remains critical for isolating the target compound from byproducts.

Physicochemical Properties

Predicted Parameters

Using QSAR models and analog data (e.g., CID 3664652 ):

Table 2: Key Physicochemical Properties

ParameterValueMethod/Source
Log P (octanol-water)4.2 ± 0.3XLOGP3
Water Solubility0.05 mg/mLESOL
TPSA68.5 ŲPubChem
pKa7.1 (basic)ACD/Percepta

The high log P suggests significant lipid membrane permeability, aligning with CNS-targeting potential .

Pharmacological Profile

Mechanism of Action Hypotheses

  • Dopamine/Serotonin Modulation: Benzhydryl-piperazine derivatives often exhibit affinity for D₂ and 5-HT₂A receptors, similar to atypical antipsychotics .

  • Histamine H₁ Antagonism: Structural resemblance to diphenhydramine implies potential antihistaminic activity .

In Silico Target Prediction

SwissTargetPrediction analysis of analogs prioritizes:

  • Kinases (e.g., JAK2, EGFR)

  • GPCRs (e.g., adenosine A2A, opioid κ)

  • Ion Channels (e.g., Kv11.1/hERG)

HazardStatement Code
Acute Toxicity (Oral)H302
Skin IrritationH315
Eye DamageH319
Respiratory IrritationH335

Regulatory Status

No FDA approvals or INN designations identified. EMA classification as a non-priority compound underlines the need for preclinical profiling .

Future Directions

  • Lead Optimization: Introduce polar substituents (e.g., hydroxyl) to improve solubility.

  • In Vivo Efficacy Studies: Prioritize models of schizophrenia or allergic inflammation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator